[(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone
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Overview
Description
[(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Piperidine Ring Formation: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.
Functional Group Introduction: The hydroxymethyl and methoxyethyl groups are introduced through nucleophilic substitution reactions, using appropriate reagents like methanol and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline core can undergo reduction to form tetrahydroquinoline derivatives using hydrogenation.
Substitution: The methoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds like piperidine and methylphenidate share the piperidine ring but have different substituents and applications.
Uniqueness
[(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone is unique due to its combination of a quinoline core and a piperidine ring, along with multiple functional groups that confer diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
[(3R,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-23(7-8-27-2)12-16-9-17(15-25)14-24(13-16)21(26)19-10-18-5-3-4-6-20(18)22-11-19/h3-6,10-11,16-17,25H,7-9,12-15H2,1-2H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXIFZAZSORTCI-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC)C[C@H]1C[C@H](CN(C1)C(=O)C2=CC3=CC=CC=C3N=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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